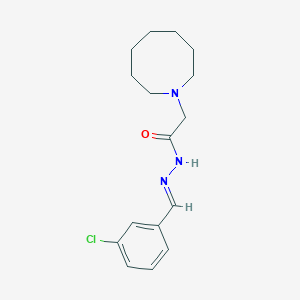
2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hydrazide derivatives involves the condensation of appropriate hydrazides with aldehydes or ketones, producing compounds with significant structural diversity and potential chemical utility. Although specific synthesis details for "2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide" are not directly available, similar compounds are synthesized through Knoevenagel condensation reactions or nucleophilic substitution followed by hydrazinolysis, indicating a versatile approach to hydrazide synthesis (Kumar et al., 2016).
Molecular Structure Analysis
Structural characterization of hydrazide derivatives typically involves spectroscopic methods and X-ray crystallography. These compounds often exhibit specific configurations around the C=N double bond and form stabilized crystal structures through hydrogen bonding and π-π interactions. The detailed crystallographic analysis reveals the planar nature of the hydrazide group and the spatial arrangement of substituents, which significantly influence their chemical reactivity and interactions (Zhou & Ma, 2012).
Chemical Reactions and Properties
Hydrazide compounds participate in various chemical reactions, including further condensation, nucleophilic substitution, and cyclization, leading to the synthesis of diverse chemical structures. These reactions are often influenced by the hydrazide's structural features, such as electron-donating or withdrawing groups attached to the aromatic ring, affecting their chemical stability and reactivity (Giubellina et al., 2006).
Physical Properties Analysis
The physical properties of hydrazide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular architecture. These compounds often crystallize in specific space groups, exhibiting unique crystal packing and intermolecular interactions that can be analyzed through X-ray diffraction studies. The presence of functional groups significantly affects their solubility and thermal properties, making them suitable for various applications (İnkaya et al., 2011).
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are defined by their functional groups, which dictate their reactivity towards various chemical agents. The hydrazide moiety, in particular, is known for its nucleophilicity, allowing these compounds to undergo a range of chemical transformations, including cyclization reactions and the formation of complex structures with biological activity. These properties are pivotal in their application in synthesizing pharmaceutically relevant compounds (Al-muaikel & El‐Emary, 2003).
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesis and Anticancer Evaluation : A study focused on the synthesis of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which were characterized and evaluated for anticancer activity. The key intermediates, obtained from anilines, were reacted with benzaldehydes to form azomethines. These compounds were evaluated using various spectroscopic techniques and showed promising results in anticancer activity assays (Saeed, Mahmood, & Flörke, 2014).
Antimicrobial Properties
- Antimicrobial Evaluation of Imines and Thiazolidinones : Research on the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide showed significant antibacterial and antifungal activities. This suggests the potential of similar azohydrazone derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-8-6-7-14(11-15)12-18-19-16(21)13-20-9-4-2-1-3-5-10-20/h6-8,11-12H,1-5,9-10,13H2,(H,19,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHLDXQKKOXQSJ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)
![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)